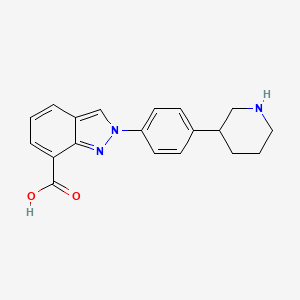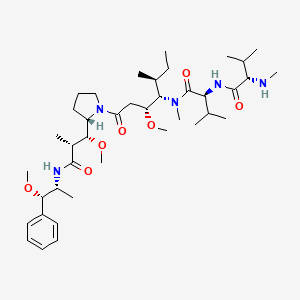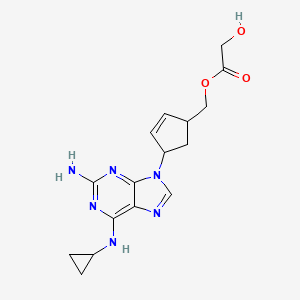acetic acid CAS No. 885276-64-2](/img/structure/B14121453.png)
[2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-yl](pyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-ylacetic acid: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a pyridine ring, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-ylacetic acid typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the amino functionality during the synthesis. Common synthetic routes include:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Introduction of Boc Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The protected pyrrolidine intermediate is then coupled with a pyridine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection and Final Assembly: The Boc group is removed under acidic conditions, and the final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-ylacetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-ylacetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-ylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-ylacetic acid: Similar structure but with a pyridine ring at a different position.
2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-ylacetic acid: Another positional isomer with the pyridine ring at the 2-position.
2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-ylpropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
- The specific positioning of the pyridine and pyrrolidine rings in 2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-ylacetic acid provides unique steric and electronic properties, making it distinct from its isomers.
- Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
885276-64-2 |
|---|---|
Molekularformel |
C16H23N3O4 |
Molekulargewicht |
321.37 g/mol |
IUPAC-Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)11-6-9-19(13(11)17)12(14(20)21)10-4-7-18-8-5-10/h4-5,7-8,11-13H,6,9,17H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
UKFRQHKJZSIMKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCN(C1N)C(C2=CC=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)

![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)




![(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14121425.png)
![(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14121428.png)


![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
